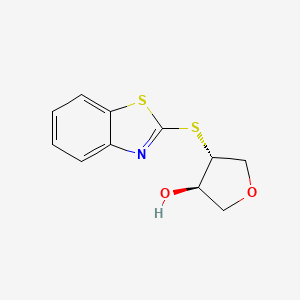

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol

Description

(3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol is a chiral oxolane derivative featuring a benzothiazole sulfanyl substituent at the C4 position and a hydroxyl group at C2. These include:

Properties

IUPAC Name |

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-8-5-14-6-10(8)16-11-12-7-3-1-2-4-9(7)15-11/h1-4,8,10,13H,5-6H2/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSCHIVFKQAGMK-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)SC2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

- Purity : Typically around 95% .

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research indicates that it may act as a multifunctional ligand in the synthesis of aluminum complexes, suggesting potential applications in medicinal chemistry .

Potential Mechanisms:

- Antioxidant Activity : The presence of the benzothiazole moiety is known to confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

- Neuroprotective Effects : Similar compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems .

- Antimicrobial Properties : The sulfanyl group may enhance antimicrobial activity, making it a candidate for further exploration in infectious disease contexts.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antioxidant | Potential to reduce oxidative stress through radical scavenging. |

| Neuroprotective | May influence neurotransmitter systems beneficial for neurological health. |

| Antimicrobial | Possible efficacy against various pathogens due to structural properties. |

Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of benzothiazole derivatives similar to this compound. The results indicated that these compounds could significantly reduce neuronal apoptosis in vitro, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Study 2: Antioxidant Activity

Research focusing on the antioxidant properties of related compounds demonstrated that they could effectively scavenge free radicals in cell culture models. This suggests that this compound may share similar beneficial effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects : The benzothiazole group in the target compound confers greater aromatic stability and electron-withdrawing properties compared to aliphatic (propan-2-ylsulfanyl) or aryl sulfonate groups. This may enhance binding affinity in biological systems or catalytic applications.

- Stereochemical Impact: Unlike racemic analogs (e.g., rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol), the (3R,4R) configuration ensures enantiopurity, which is critical for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.